molecular formula C18H24Cl2F2N4O2 B2782210 trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride CAS No. 1630907-34-4

trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride

Cat. No.: B2782210
CAS No.: 1630907-34-4
M. Wt: 437.31
InChI Key: TXVZYXCLMHYKHV-JWYJYONESA-N
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Description

Trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride: is a chemical compound with the molecular formula C9H12ClFN2O . It is a fluorinated derivative of cyclobutanamine, featuring a fluoropyridine group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride typically involves the following steps:

  • Preparation of 2-Fluoropyridine: : This can be achieved through the fluorination of pyridine using reagents such as fluorine gas (F2) in the presence of a strong acid.

  • Formation of Cyclobutanamine Derivative: : The fluorinated pyridine is then reacted with cyclobutanamine under specific conditions to form the desired compound.

  • Dihydrochloride Formation: : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes, ensuring precise control over reaction conditions, and implementing purification processes to obtain a high-purity final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at different positions on the cyclobutane ring or the fluoropyridine group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: : Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluoropyridine group can engage in hydrogen bonding and other interactions, influencing the activity of enzymes or receptors. The specific pathways and targets would depend on the context of its application, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Trans-3-((2-Fluoropyridin-4-yl)oxy)cyclobutanamine dihydrochloride can be compared with other similar compounds, such as:

  • 3-Fluoropyridine: : A simpler fluorinated pyridine without the cyclobutane ring.

  • Cyclobutanamine: : The parent compound without the fluoropyridine group.

  • Other fluorinated cyclobutanes: : Compounds with different substituents on the cyclobutane ring or different positions of fluorination.

Properties

IUPAC Name

3-(2-fluoropyridin-4-yl)oxycyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.2ClH/c10-9-5-7(1-2-12-9)13-8-3-6(11)4-8;;/h1-2,5-6,8H,3-4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPUSNIRJBVMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC(=NC=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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